Activity Factor: EtAdipAz Exhibits the Lowest Composite CA Inhibition–Transcorneal Accession Product Among the 2-ATS Biscarbonylamide Series
The activity factor, defined as the product of the transcorneal accession rate constant (k_in) and CA inhibitory activity, serves as the composite in vitro predictor of topical ocular hypotensive efficacy. In a direct enzymatic/HPLC assay, ethyladipoylazolamide (EtAdipAz) generated an activity factor of 1.1 × 10³ hr⁻¹, representing the lowest value among the three series members tested . By comparison, ethylsuccinylazolamide (EtSuxAz; succinyl linker, 4 carbons) achieved 6.8 × 10³ hr⁻¹, and ethyloxaloylazolamide (EtOxAz; oxaloyl linker, 2 carbons) reached 72.8 × 10³ hr⁻¹—a 66-fold range across the series and approximately 23 times the activity factor of the reference compound acetazolamide . This 66-fold differential within a single study directly quantifies how linker length modulates the balance between corneal permeability and enzymatic inhibition .
| Evidence Dimension | Activity factor (k_in × CA inhibitory activity; composite measure of transcorneal accession and enzyme inhibition) |
|---|---|
| Target Compound Data | 1.1 × 10³ hr⁻¹ |
| Comparator Or Baseline | EtOxAz: 72.8 × 10³ hr⁻¹; EtSuxAz: 6.8 × 10³ hr⁻¹; Acetazolamide (Actz): ~3.2 × 10³ hr⁻¹ (calculated as 72.8/23) |
| Quantified Difference | EtAdipAz activity factor is 66-fold lower than EtOxAz, 6.2-fold lower than EtSuxAz, and approximately 2.9-fold lower than acetazolamide |
| Conditions | In vitro enzymatic assay with HPLC quantitation; CA inhibition measured against carbonic anhydrase; transcorneal accession determined via isolated corneal button permeability |
Why This Matters
Procurement of EtAdipAz is specifically indicated when a low-activity-factor control or an adipoyl-linker reference compound is needed within a 2-ATS SAR series, rather than for achieving maximal CA inhibition or topical delivery.
- [1] Sharir M, Pierce WM Jr, Chen D, Zimmerman TJ. Pharmacokinetics, acid-base balance and intraocular pressure effects of ethyloxaloylazolamide--a novel topically active carbonic anhydrase inhibitor. Exp Eye Res. 1994 Jan;58(1):107-16. doi: 10.1006/exer.1994.1200. PMID: 8157096. View Source
